2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine; oxalic acid is a chemical compound that has garnered interest in scientific research due to its unique properties. This compound is often used in various studies and applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine typically involves the reaction of 6-benzyloxyindole with ethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction conditions precisely, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, reducing metals in acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines or alcohols .
Scientific Research Applications
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of neurotransmitter activity.
Medicine: Investigated for potential therapeutic applications, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. This compound can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
Similar Compounds
6-benzyloxyindole: A precursor in the synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine.
Ethylamine: Another precursor used in the synthesis.
Other indole derivatives: Compounds with similar structures and properties.
Uniqueness
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with various biological pathways makes it particularly valuable in research and potential therapeutic applications.
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
oxalic acid;2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C17H18N2O.C2H2O4/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;3-1(4)2(5)6/h1-7,10-11,19H,8-9,12,18H2;(H,3,4)(H,5,6) |
InChI Key |
DLXUDOJUEUWFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.